molecular formula C33H30N6O2S B2809964 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 887221-42-3

5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2809964
M. Wt: 574.7
InChI Key: SKNYJYUKSCERJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for “5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline”, the synthesis of similar triazoloquinazoline compounds involves aromatic nucleophilic substitution1.



Molecular Structure Analysis

The molecular structure of “5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline” would likely involve a triazoloquinazoline core, with a benzhydrylpiperazine group attached. However, without specific data, I can’t provide a detailed analysis.



Chemical Reactions Analysis

Again, without specific information on this compound, I can’t provide a detailed analysis of its chemical reactions. However, similar compounds have been synthesized via aromatic nucleophilic substitution1.


Scientific Research Applications

  • Cytotoxic and Anticancer Properties : Quinazoline derivatives have demonstrated significant anticancer activity. A study evaluated the cytotoxic/antiproliferative activity of a quinazoline derivative on the HeLa tumor cell line, indicating its potential as an anticancer drug. This compound showed cytotoxic effects on tumor cells and induced morphological changes and necrosis in HeLa cells (Ovádeková et al., 2005).

  • Synthesis and Structural Analysis : Research has been conducted on the synthesis and structural proof of tetrazolo[1,5-a]quinazoline derivatives, which are closely related to the specified compound. This includes the molecular structure analysis through X-ray structural analysis, demonstrating the compound's potential for further chemical applications (Kalniņa et al., 2014).

  • Anti-Inflammatory Applications : Studies have also focused on the anti-inflammatory potential of quinazoline derivatives. One such study synthesized and evaluated the anti-inflammatory activity of N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines. These compounds showed high anti-inflammatory activity in the formalin-induced paw edema test in rats (Martynenko et al., 2019).

  • Antibacterial and Antifungal Activities : The antibacterial and antifungal properties of some quinazoline derivatives have been explored. In one study, a series of 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives were synthesized and screened for antibacterial activities against various bacterial strains, showing promising results (Zeydi et al., 2017).

  • Synthesis of Various Derivatives for Medicinal Chemistry : The synthesis of various derivatives of [1,2,4]triazolo[1,5-c]quinazolines has been a significant area of research, highlighting the compound's versatility in medicinal chemistry applications. These studies involve complex chemical processes to create new compounds with potential therapeutic benefits (Rajan et al., 2002).

properties

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N6O2S/c1-24-16-18-27(19-17-24)42(40,41)33-32-34-31(28-14-8-9-15-29(28)39(32)36-35-33)38-22-20-37(21-23-38)30(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-19,30H,20-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNYJYUKSCERJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline

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